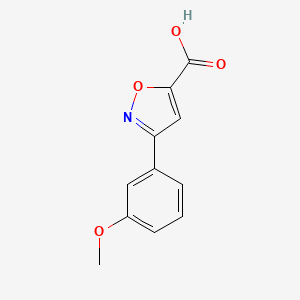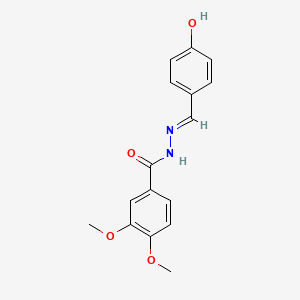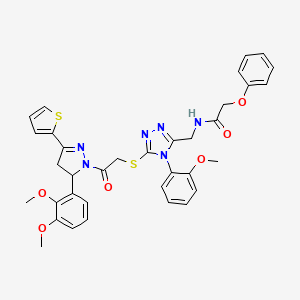![molecular formula C12H22N2O2 B2549015 tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2230803-05-9](/img/structure/B2549015.png)
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate, also known as TAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAC belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement that imparts them with interesting properties.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has also been investigated for its anti-inflammatory and anti-tumor properties.
In material science, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been used as a building block for the synthesis of spirocyclic polymers and dendrimers. These materials have shown promising applications in drug delivery, sensing, and catalysis.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is not yet fully understood. However, studies have suggested that tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been shown to have biochemical and physiological effects in various studies. In a study conducted on rats, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate was found to improve cognitive function and memory retention. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has also been shown to have anti-inflammatory and anti-tumor properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is its ease of synthesis, which makes it readily available for research purposes. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has limited solubility in water, which can make it challenging to use in aqueous solutions. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
For research on tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate include investigating its potential as a drug candidate and exploring its use in material science.
Synthesemethoden
The synthesis of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves the reaction of tert-butyl 6-bromo-1-azaspiro[3.3]heptane-1-carboxylate with ammonia in the presence of a palladium catalyst. This reaction results in the formation of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate as a white solid. The purity and yield of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate can be improved by recrystallization and chromatographic purification methods.
Eigenschaften
IUPAC Name |
tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPOTFXTPKCHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)



![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)

![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)
![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)